molecular formula C44H64Cl4N4O4 B1574407 PTX-013 HCl

PTX-013 HCl

カタログ番号 B1574407
分子量: 854.82
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PTX013 is a potent, cytotoxic anti-tumor agents. PTX013 is particularly effective at inhibiting the growth of several human cancer cell lines, as well as drug resistant cancer cells. Mechanistically, PTX013 induces cell cycle arrest in sub-G1 and G0/G1 phases of e.g. SQ20B cells, a radio-resistant human head and neck carcinoma model. In the syngeneic B16F10 melanoma tumor mouse model, PTX013 (0.5 mg/Kg) inhibits tumor growth by about 50-fold better than parent PTX008.

科学的研究の応用

Overview of PTX-013 HCl Applications

Oncology Research

In oncology, this compound has been explored for its potential use in cancer therapy. Studies have demonstrated that this compound may not only possess anticancer activity itself but also enhance the efficacy of conventional cancer treatments. For instance, it has been reported to increase the susceptibility of cancer cells to radiation therapy and reduce the long-term side effects of such treatments. Additionally, this compound might amplify the anticancer potential of common drugs like cisplatin and doxorubicin while mitigating their adverse effects, suggesting a role in combined anticancer therapy (Gołuński, Woziwodzka, & Piosik, 2018).

Nephrology and Chronic Kidney Disease

In the realm of nephrology, this compound has been investigated for its effects on renal outcomes in chronic kidney disease (CKD) patients. Although the evidence is not definitive, this compound has shown promise in reducing proteinuria, a common symptom in CKD, particularly in patients with type-1 diabetes mellitus and higher baseline proteinuria levels. The improvement in renal function observed in some studies, especially in those with advanced CKD stages and longer follow-up periods, highlights the potential of this compound in slowing CKD progression. However, further research is needed to confirm these findings and establish its utility in CKD management (Leporini, Pisano, Russo, D’Arrigo, De Sarro, Coppolino, & Bolignano, 2016).

Immunology and Autoimmunity

In immunology, the focus has been on understanding the role of this compound in autoimmunity and vascular pathology. This compound is involved in innate immunity and inflammation, playing a crucial role in maintaining vascular integrity and controlling peripheral tolerance to self-antigens. While this compound is generally protective, its function appears to be complex in the context of autoimmune diseases, where it might facilitate the development of autoimmune phenomena. This paradoxical role suggests that the this compound gene could influence autoimmune reactions and vascular involvement in human pathology, warranting further investigation (Ortega-Hernandez, Bassi, Shoenfeld, & Anaya, 2009).

特性

分子式

C44H64Cl4N4O4

分子量

854.82

外観

Solid powder

同義語

PTX013;  PTX-013;  PTX 013;  PTX-013 tetrahydrochloride;  PTX-013 HCl; 2,2/',2/'/',2/'/'/'-(1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetrayltetrakis(oxy))tetrakis(N,N-dimethylethan-1-amine) tetrahydrochloride

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。